molecular formula C21H34O6 B10771518 (Z)-7-[(1R,5S,6R,7R)-7-[(3S)-3-hydroxyoctyl]-3-oxo-2,4-dioxabicyclo[3.2.1]octan-6-yl]hept-5-enoic acid

(Z)-7-[(1R,5S,6R,7R)-7-[(3S)-3-hydroxyoctyl]-3-oxo-2,4-dioxabicyclo[3.2.1]octan-6-yl]hept-5-enoic acid

Número de catálogo B10771518
Peso molecular: 382.5 g/mol
Clave InChI: CVQLYMOSZQTFDP-NFUXFLSFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AGN 191976 is a small molecule drug developed by Allergan Ltd. It functions as a thromboxane A1 receptor agonist and thromboxane A2 receptor agonist. This compound has been primarily investigated for its potential therapeutic applications in treating eye diseases, particularly glaucoma and elevated intraocular pressure .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of AGN 191976 involves multiple steps, typically starting with the preparation of key intermediates. The exact synthetic route can vary, but it generally includes:

    Formation of the Core Structure: This step involves the construction of the core heterocyclic structure, often through cyclization reactions.

    Functional Group Modifications: Subsequent steps involve the introduction of functional groups necessary for the compound’s biological activity. This can include halogenation, alkylation, or acylation reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of AGN 191976 would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

AGN 191976 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the oxidation state of the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Aplicaciones Científicas De Investigación

    Chemistry: It serves as a model compound for studying thromboxane receptor agonists.

    Biology: Research has focused on its effects on cellular signaling pathways and receptor interactions.

    Medicine: The primary medical application is in the treatment of glaucoma and elevated intraocular pressure. .

    Industry: Potential industrial applications include its use in the development of new therapeutic agents targeting thromboxane receptors.

Mecanismo De Acción

AGN 191976 exerts its effects by acting as an agonist at thromboxane A1 and A2 receptors. These receptors are involved in various physiological processes, including platelet aggregation and smooth muscle contraction. By activating these receptors, AGN 191976 can modulate intraocular pressure and other related functions .

Comparación Con Compuestos Similares

Propiedades

Fórmula molecular

C21H34O6

Peso molecular

382.5 g/mol

Nombre IUPAC

(Z)-7-[(1R,5S,6R,7R)-7-[(3S)-3-hydroxyoctyl]-3-oxo-2,4-dioxabicyclo[3.2.1]octan-6-yl]hept-5-enoic acid

InChI

InChI=1S/C21H34O6/c1-2-3-6-9-15(22)12-13-17-16(10-7-4-5-8-11-20(23)24)18-14-19(17)27-21(25)26-18/h4,7,15-19,22H,2-3,5-6,8-14H2,1H3,(H,23,24)/b7-4-/t15-,16+,17+,18-,19+/m0/s1

Clave InChI

CVQLYMOSZQTFDP-NFUXFLSFSA-N

SMILES isomérico

CCCCC[C@@H](CC[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)OC(=O)O2)O

SMILES canónico

CCCCCC(CCC1C2CC(C1CC=CCCCC(=O)O)OC(=O)O2)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.